(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate
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Overview
Description
(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a bromobenzylidene group, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate typically involves the condensation of 4-bromobenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine or pyridine, to facilitate the formation of the benzylidene moiety .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the bromobenzylidene group can yield the corresponding benzyl derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products:
- Oxidized derivatives of the benzofuran ring.
- Reduced benzyl derivatives.
- Substituted benzylidene derivatives with various functional groups .
Scientific Research Applications
(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s bromobenzylidene group can interact with various enzymes and receptors, modulating their activity. The benzofuran ring may also contribute to its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran scaffold, are known for their biological activities.
Oxazole derivatives: These compounds share some structural similarities and are also studied for their diverse biological properties
Uniqueness: (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is unique due to the presence of the bromobenzylidene group, which imparts distinct chemical reactivity and biological activity. Its specific substitution pattern and functional groups make it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H17BrO4 |
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Molecular Weight |
401.2 g/mol |
IUPAC Name |
[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H17BrO4/c1-20(2,3)19(23)24-14-8-9-15-16(11-14)25-17(18(15)22)10-12-4-6-13(21)7-5-12/h4-11H,1-3H3/b17-10- |
InChI Key |
HKHOQPGKNZJDFC-YVLHZVERSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2 |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2 |
Origin of Product |
United States |
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